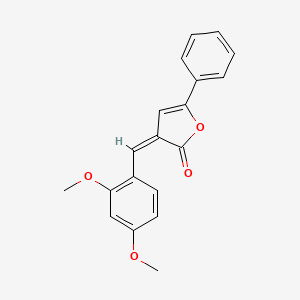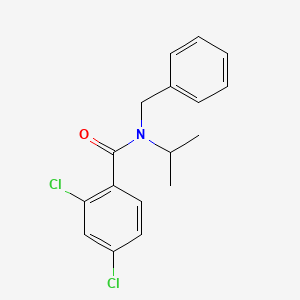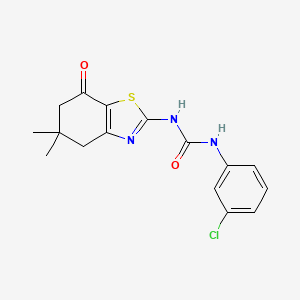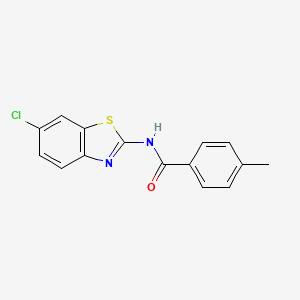
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one, also known as Clodinafop-propargyl, is a herbicide that belongs to the arylphenoxypropionate family. It is widely used in agriculture to control the growth of grass weeds in cereal crops. The compound is known for its selective activity against grass weeds and its low toxicity to non-target organisms.
作用机制
The herbicidal activity of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl is attributed to its ability to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. The inhibition of ACC leads to a decrease in the production of fatty acids, which in turn affects the synthesis of cell membranes and other essential lipids. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been shown to have minimal toxicity to non-target organisms, including mammals and birds. However, it can have adverse effects on aquatic organisms if it enters water bodies through runoff or leaching. In plants, 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been shown to cause a decrease in the levels of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also affects the activity of various enzymes involved in the metabolism of carbohydrates, proteins, and nucleic acids.
实验室实验的优点和局限性
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl is a widely used herbicide in agriculture, and its efficacy has been extensively studied in field trials. However, its use in laboratory experiments can be limited by its low solubility in water and organic solvents. This can make it challenging to prepare stock solutions and to administer the compound to test organisms. In addition, the herbicidal activity of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl can be affected by various environmental factors, such as temperature, soil pH, and moisture content, which can make it difficult to reproduce results in a laboratory setting.
未来方向
There is a growing interest in the development of new herbicides that are more selective, effective, and environmentally friendly. One potential direction for future research is the development of herbicides that target specific biochemical pathways in plants, such as the biosynthesis of amino acids or secondary metabolites. Another direction is the use of natural products or bioactive compounds as herbicides, which may have lower toxicity and environmental impact than synthetic chemicals. Finally, there is a need for more research on the long-term effects of herbicides on soil health, microbial communities, and ecosystem functioning.
合成方法
The synthesis of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl involves the reaction of 2-chlorophenol with 2-bromo-1-(2-hydroxyethoxy)propane to form 2-(2-bromo-1-(2-hydroxyethoxy)propoxy)chlorobenzene. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a base to form 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl. The overall reaction scheme is as follows:
科学研究应用
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been extensively studied for its herbicidal activity against various grass weeds. It has been shown to be effective in controlling weeds such as Avena fatua, Lolium rigidum, and Setaria viridis in wheat and barley crops. In addition to its herbicidal activity, 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has also been studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
属性
IUPAC Name |
3-(2-chlorophenoxy)-7-(2-oxopropoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-11(20)9-22-12-6-7-13-16(8-12)23-10-17(18(13)21)24-15-5-3-2-4-14(15)19/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKRCBVJIUJMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)-7-(2-oxopropoxy)chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632442.png)
![(3R*,4R*)-1-[(2-fluorophenyl)sulfonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5632446.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5632447.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5632452.png)
![3-(4-bromobenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632457.png)

![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5632477.png)

![(5S)-5-[3-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B5632490.png)




![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5632559.png)